molecular formula C11H11F3OS2 B14076074 1-(2-(Methylthio)-4-(trifluoromethylthio)phenyl)propan-1-one

1-(2-(Methylthio)-4-(trifluoromethylthio)phenyl)propan-1-one

Cat. No.: B14076074
M. Wt: 280.3 g/mol
InChI Key: NSQVEZLDBGWOKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-(Methylthio)-4-(trifluoromethylthio)phenyl)propan-1-one is an organic compound with the molecular formula C11H11F3OS2 This compound is characterized by the presence of both methylthio and trifluoromethylthio groups attached to a phenyl ring, along with a propan-1-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Methylthio)-4-(trifluoromethylthio)phenyl)propan-1-one typically involves the introduction of the methylthio and trifluoromethylthio groups onto a phenyl ring, followed by the attachment of the propan-1-one moiety. Common synthetic routes include:

    Nucleophilic Substitution: Starting from a halogenated phenyl compound, nucleophilic substitution reactions can be employed to introduce the methylthio and trifluoromethylthio groups.

    Friedel-Crafts Acylation: The propan-1-one moiety can be introduced via Friedel-Crafts acylation using appropriate acylating agents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Large-scale production may utilize continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(2-(Methylthio)-4-(trifluoromethylthio)phenyl)propan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the propan-1-one moiety can be reduced to form alcohols.

    Substitution: The trifluoromethylthio group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products Formed

    Sulfoxides and Sulfones: Formed from the oxidation of the methylthio group.

    Alcohols: Formed from the reduction of the carbonyl group.

    Substituted Derivatives: Formed from substitution reactions involving the trifluoromethylthio group.

Scientific Research Applications

1-(2-(Methylthio)-4-(trifluoromethylthio)phenyl)propan-1-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-(Methylthio)-4-(trifluoromethylthio)phenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through:

    Molecular Targets: Enzymes, receptors, and other biomolecules that the compound can bind to or modify.

    Pathways Involved: Signal transduction pathways, metabolic pathways, and other cellular processes that are influenced by the compound’s presence.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-(Methylthio)-3-(trifluoromethylthio)phenyl)propan-1-one
  • 1-(2-(Methylthio)-5-(trifluoromethylthio)phenyl)propan-1-one
  • 1-(2-(Methylthio)-6-(trifluoromethylthio)phenyl)propan-1-one

Uniqueness

1-(2-(Methylthio)-4-(trifluoromethylthio)phenyl)propan-1-one is unique due to the specific positioning of the methylthio and trifluoromethylthio groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This positional isomerism can result in distinct properties and applications compared to its similar compounds.

Properties

Molecular Formula

C11H11F3OS2

Molecular Weight

280.3 g/mol

IUPAC Name

1-[2-methylsulfanyl-4-(trifluoromethylsulfanyl)phenyl]propan-1-one

InChI

InChI=1S/C11H11F3OS2/c1-3-9(15)8-5-4-7(6-10(8)16-2)17-11(12,13)14/h4-6H,3H2,1-2H3

InChI Key

NSQVEZLDBGWOKA-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C=C(C=C1)SC(F)(F)F)SC

Origin of Product

United States

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